5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
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Overview
Description
5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with lactones under solvent-free conditions, followed by cyclization to form the desired pyrazolopyridine derivative . Another approach involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline in the presence of amorphous carbon-supported sulfonic acid as a catalyst, which provides the product with moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, offers advantages in terms of cost, non-toxicity, and stability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the kinase activity of certain enzymes, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
1H-pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a fused ring system, known for its biological activities.
Uniqueness
5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C6H6N4O |
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Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-amino-1,2-dihydropyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C6H6N4O/c7-3-1-4-5(8-2-3)9-10-6(4)11/h1-2H,7H2,(H2,8,9,10,11) |
InChI Key |
VTXJKTAVFGSWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NN2)N |
Origin of Product |
United States |
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